![molecular formula C10H8Cl2N2O2 B14308960 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 112960-22-2](/img/structure/B14308960.png)
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichlorophenoxy group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The final step involves the cyclization of 2,4-dichlorophenoxyacetohydrazide with acetic anhydride to yield this compound .
Chemical Reactions Analysis
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death .
Comparison with Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy structure.
Bifenox: A herbicide that also inhibits protoporphyrinogen oxidase.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112960-22-2 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-6-13-10(16-14-6)5-15-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3 |
InChI Key |
YXOXEYGMTROMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


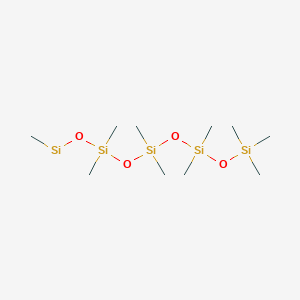
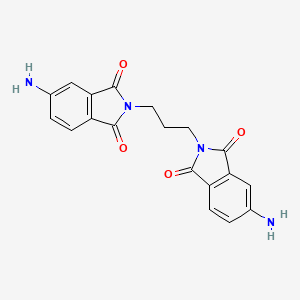
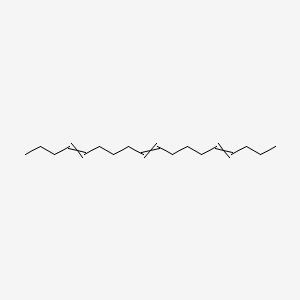
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
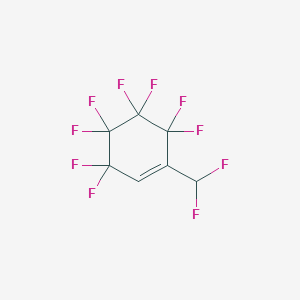

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
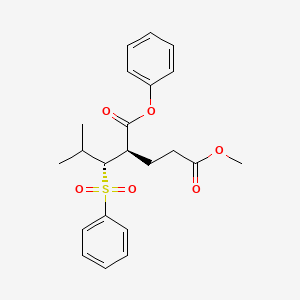
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
